2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine
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Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine is an organic compound with the molecular formula C10H13NO It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzoxazine precursor with a methylating agent such as methyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine can be compared with other benzoxazine derivatives, such as:
- 2-Methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique features of this compound, such as its specific substituents and resulting properties, make it a valuable compound for research and application.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6,11H2,1-2H3 |
InChI Key |
UXWZPLPPGAEICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(O1)C=CC(=C2)N)C |
Origin of Product |
United States |
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